molecular formula C21H20ClFN4O B11291914 1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11291914
M. Wt: 398.9 g/mol
InChI Key: XICMIHFWZQMNET-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyrazole moiety, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-fluorophenyl group. This step typically involves the use of halogenated aromatic compounds and a suitable base.

    Coupling with Piperazine: The substituted pyrazole is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Chloromethylphenyl Group: Finally, the chloromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The piperazine and pyrazole rings can participate in coupling reactions with various electrophiles, leading to the formation of more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include inhibition of enzyme activity, blockade of receptor signaling, or modulation of ion channel conductance.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine: This compound has a similar structure but with a chloro substituent instead of a fluoro substituent, leading to differences in reactivity and biological activity.

    1-(5-Chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine:

    1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-5-carbonyl]piperazine: The nitro group introduces additional reactivity, particularly in reduction and substitution reactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClFN4O

Molecular Weight

398.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H20ClFN4O/c1-14-2-5-16(22)12-20(14)26-8-10-27(11-9-26)21(28)19-13-18(24-25-19)15-3-6-17(23)7-4-15/h2-7,12-13H,8-11H2,1H3,(H,24,25)

InChI Key

XICMIHFWZQMNET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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